3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide
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Overview
Description
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is an organic compound with the molecular formula C12H14N2O3S It is characterized by the presence of a formyl group, a sulfonamide group, and a trimethylated indole ring
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide may also interact with various biological targets.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Based on the biological activities of indole derivatives , it can be speculated that this compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it can bind to the DNA, causing structural changes that affect gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions often result in alterations in cellular signaling pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific biomolecules and exert its biological effects . For example, nuclear localization allows it to directly interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the indole ring system, which is then functionalized to introduce the formyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the process may involve steps such as nitration, reduction, and sulfonation.
Nitration: The indole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Formylation: The amine is then formylated using formic acid or a formylating agent like formamide.
Sulfonation: Finally, the compound is sulfonated using chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: 3-Carboxy-N,N,1-trimethyl-1H-indole-5-sulfonamide.
Reduction: 3-Hydroxymethyl-N,N,1-trimethyl-1H-indole-5-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Formylindole-5-sulfonamide: Lacks the trimethyl groups, which may affect its reactivity and biological activity.
N,N,1-Trimethyl-1H-indole-5-sulfonamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with biological targets.
3-Formylindole: Lacks both the sulfonamide and trimethyl groups, making it less versatile in chemical reactions.
Uniqueness
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and sulfonamide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-formyl-N,N,1-trimethylindole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONNRRTYNJBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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